
3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H25ClFNO3S and its molecular weight is 389.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Research into novel pyrimidinyl pyrazole derivatives, including compounds with structural similarities, has demonstrated significant antitumor activity against various tumor cell lines both in vitro and in vivo. These compounds, featuring chloro and fluoro substituents, have shown potent cytotoxicity, highlighting their potential in cancer treatment strategies (H. Naito et al., 2005).
Antimicrobial Applications
Derivatives featuring fluoro and chloro substituents have been evaluated for their antimicrobial efficacy. Studies reveal that compounds with these characteristics exhibit potent inhibitory activity against a range of pathogenic bacterial and fungal strains, suggesting their utility as novel antimicrobial agents (B. Priya et al., 2005).
Antimalarial Properties
Piperazine and pyrrolidine derivatives, particularly those with fluoro substituents, have been synthesized and assessed for their antiplasmodial activity against Plasmodium falciparum. The presence of specific substituents, including fluorine, was crucial for the compounds' antiplasmodial effectiveness, showcasing the importance of halogenated phenyl groups in developing new antimalarial treatments (A. Mendoza et al., 2011).
Synthesis and Characterization
Research into the synthesis and characterization of novel compounds with halogen substituents, including fluoro and chloro groups, has led to the development of materials with promising antimicrobial and anti-inflammatory activities. These studies provide foundational knowledge for the chemical synthesis of halogenated compounds and their potential applications in medical and material sciences (S. Rathod et al., 2008).
Corrosion Inhibition
Piperidine derivatives, particularly those with fluoro substituents, have been examined for their corrosion inhibition capabilities on metal surfaces, such as iron. Quantum chemical calculations and molecular dynamics simulations suggest that these compounds can effectively inhibit corrosion, highlighting their potential applications in protecting industrial materials (S. Kaya et al., 2016).
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFNO3S/c1-13(2)12-25(23,24)14-8-10-21(11-9-14)18(22)7-6-15-16(19)4-3-5-17(15)20/h3-5,13-14H,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJTKIBRRFZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
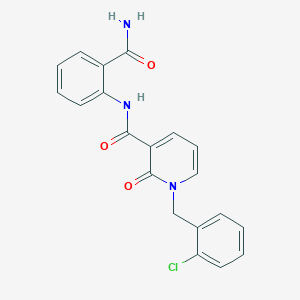
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)
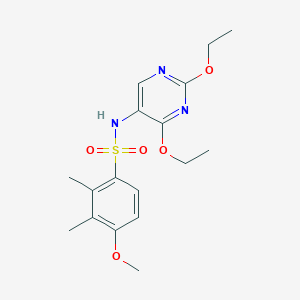
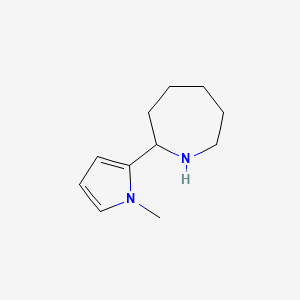
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2599748.png)
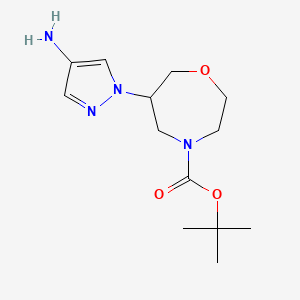
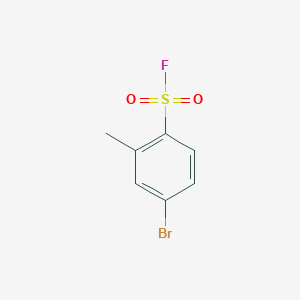

![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)
![[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate](/img/structure/B2599756.png)
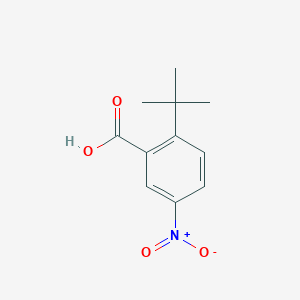
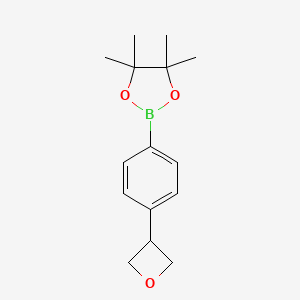
![N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599760.png)
